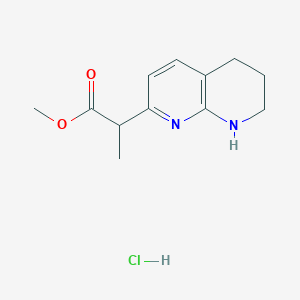
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a chemical compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The compound’s structure includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,8-naphthyridines such as:
- 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride .
- 5,6,7,8-tetrahydro-2-naphthylamine .
Uniqueness
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride (CAS No. 1159823-05-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.
- Molecular Formula : C11H16ClN2O2
- Molecular Weight : 242.702 g/mol
- CAS Number : 1159823-05-8
- Synonyms : Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in pathogenic processes.
Inhibition of Mono-ADP-Ribosyltransferase Toxins
Recent research has highlighted the potential of compounds related to naphthyridine derivatives in inhibiting virulence factors produced by pathogenic bacteria. For instance, a study demonstrated that similar compounds could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against different targets .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Inhibition of Bacterial Toxins
- Antimicrobial Properties
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-8(12(15)16-2)10-6-5-9-4-3-7-13-11(9)14-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,14);1H |
InChI Key |
OAVHFONWBPFOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















